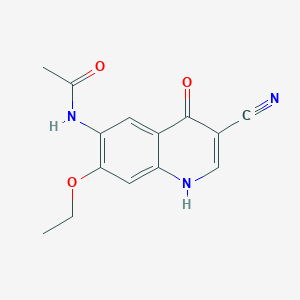

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

描述

属性

IUPAC Name |

N-(3-cyano-7-ethoxy-4-oxo-1H-quinolin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-3-20-13-5-11-10(4-12(13)17-8(2)18)14(19)9(6-15)7-16-11/h4-5,7H,3H2,1-2H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVURAHRGGCJNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)NC=C(C2=O)C#N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466621 | |

| Record name | N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201080-09-2, 848133-75-5 | |

| Record name | N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxo-6-quinolinyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201080092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-CYANO-7-ETHOXY-1,4-DIHYDRO-4-OXOQUINOLIN-6-IL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxo-6-quinolinyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9QP8N7N8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Preparation Methods of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

General Synthetic Strategy

The synthesis of this compound typically begins with quinoline-3-carboxylic acid derivatives, which undergo functional group modifications including amide formation and introduction of cyano and ethoxy substituents. The key steps involve:

- Conversion of quinoline-3-carboxylic acid to the corresponding amide via activation (e.g., carbonyldiimidazole) and subsequent ammonia treatment.

- Introduction of the cyano group at the 3-position through dehydration reactions.

- Installation of the ethoxy group at the 7-position and hydroxy group at the 4-position on the quinoline ring.

- Acetylation of the amino group to form the acetamide moiety.

These transformations are conducted under controlled conditions to maximize yield and purity.

Detailed Reaction Conditions and Procedures

Amide Formation and Cyano Group Introduction

- The quinoline-3-carboxylic acid is first converted to an acyl imidazole intermediate by heating with carbonyldiimidazole in an inert solvent such as dimethylformamide (DMF).

- Ammonia is then added to convert the acyl imidazole to the corresponding amide.

- Dehydrating agents such as trifluoroacetic anhydride in pyridine or phosphorus pentoxide in inert solvents are used to convert the amide to the 3-cyano quinoline derivative.

This sequence efficiently installs the cyano group at position 3 of the quinoline ring, a critical feature of the target molecule.

Ethoxy and Hydroxy Substitutions

- The 7-ethoxy and 4-hydroxy substitutions are introduced through selective substitution reactions on the quinoline ring. For example, ethoxy groups can be introduced via nucleophilic substitution using ethoxide sources under mild conditions.

- The hydroxy group at position 4 is typically retained or introduced via controlled hydrolysis or substitution reactions.

Acetylation to Form Acetamide

- The amino group on the quinoline ring is acetylated using acetic anhydride or acetyl chloride under mild heating conditions to yield the acetamide functionality.

Specific Example: Chlorination and Subsequent Conversion

A notable preparation involves the transformation of this compound into N-(4-chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide by reaction with phosphorus oxychloride (POCl3) in diethylene glycol dimethyl ether at 85°C for 4 to 4.5 hours. The reaction mixture is then poured into ice water to precipitate the product, which is filtered, washed, and dried. This method yields the chlorinated derivative with high efficiency (93.6% yield).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | This compound + POCl3 in diethylene glycol dimethyl ether | Chlorination at position 4 on quinoline ring |

| 2 | Stirring at 85°C for 4-4.5 h | Completion of chlorination reaction |

| 3 | Quenching in ice water and stirring for 1 h | Precipitation of chlorinated product |

| 4 | Filtration, washing, drying | Isolation of N-(4-chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide with 93.6% yield |

This chlorinated intermediate is important for further synthetic applications such as the production of neratinib.

Industrial Scale Considerations

- Industrial synthesis follows similar routes but emphasizes scale-up parameters such as reaction time, temperature control, and solvent management.

- Automated reactors and purification systems are employed to ensure reproducibility and high purity.

- Careful monitoring of reaction parameters such as temperature (around 85°C) and reaction time (4–4.5 hours) is critical for optimal yield.

- Post-reaction workup involves quenching in ice water to precipitate the product, followed by filtration and washing to remove impurities.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Transformation | Yield/Notes |

|---|---|---|---|---|

| 1 | Activation | Carbonyldiimidazole, DMF, heat | Formation of acyl imidazole intermediate | Efficient intermediate formation |

| 2 | Amide formation | Ammonia addition | Conversion to quinoline-3-carboxamide | High conversion |

| 3 | Dehydration | Trifluoroacetic anhydride or P2O5 in inert solvent | Formation of 3-cyano group | Key step for cyano installation |

| 4 | Substitution | Ethoxide source | Introduction of 7-ethoxy group | Selective substitution |

| 5 | Acetylation | Acetic anhydride or acetyl chloride, mild heating | Formation of acetamide moiety | Standard acetylation |

| 6 | Chlorination (optional) | POCl3, diethylene glycol dimethyl ether, 85°C, 4-4.5 h | Conversion to 4-chloro derivative (for further use) | High yield (93.6%) |

Research Findings and Analysis

- The use of carbonyldiimidazole for acyl activation ensures mild conditions and high selectivity in amide formation, minimizing side reactions.

- Dehydrating agents such as trifluoroacetic anhydride provide efficient conversion to cyano groups without harsh conditions.

- The chlorination step with POCl3 is robust and reproducible, yielding a key intermediate for pharmaceutical applications.

- The reaction conditions (temperature, solvent choice) are optimized to balance reaction rate and product stability.

- Industrial methods emphasize scalability and purity, employing automated systems and controlled quenching procedures.

化学反应分析

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acetic anhydride and benzoic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can introduce different functional groups into the molecule.

科学研究应用

Medicinal Chemistry

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide has shown promise in the development of pharmaceuticals, particularly as a potential anti-cancer agent. The compound is noted for its ability to inhibit protein tyrosine kinases (PTKs), which are crucial in regulating cell growth and proliferation .

Pharmacological Properties:

- Antineoplastic Activity: Preliminary studies suggest that this compound may possess anti-cancer properties, making it a candidate for further research in oncology .

- Anti-inflammatory Effects: It has demonstrated potential in reducing inflammation, indicating possible therapeutic applications for inflammatory diseases.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing various cellular functions .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can modulate various biological pathways, contributing to its pharmacological effects. Initial studies indicate potential roles in both anti-cancer and anti-inflammatory activities.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

Study on Anticancer Effects

Research has indicated that derivatives of this compound exhibit significant antitumor activity through the inhibition of PTKs involved in tumor growth regulation. For instance, it has been linked to the inhibition of epidermal growth factor receptor (EGFR) kinases, which are often overexpressed in cancers .

Anti-inflammatory Research

Studies have shown that this compound can reduce markers of inflammation, suggesting its utility in treating conditions characterized by excessive inflammatory responses. This property may be leveraged for developing new treatments for chronic inflammatory diseases .

Enzyme Interaction Studies

Research focusing on enzyme inhibition has revealed that this compound can affect metabolic pathways by inhibiting specific enzymes. This mechanism may be crucial for understanding its broader pharmacological applications .

作用机制

The mechanism of action of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Chemical Identity :

- IUPAC Name: N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

- CAS No.: 848133-75-5

- Molecular Formula : C₁₄H₁₃N₃O₃

- Molecular Weight : 271.27 g/mol

- Key Functional Groups: Cyano (-CN), ethoxy (-OCH₂CH₃), hydroxy (-OH), and acetamide (-NHCOCH₃) substituents on a quinoline core .

Applications :

This compound is a critical intermediate in synthesizing irreversible kinase inhibitors such as pelitinib and neratinib, which target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER2) for anticancer therapies .

Comparison with Structurally Similar Compounds

N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide

- CAS No.: 848133-76-6

- Molecular Formula : C₁₄H₁₂ClN₃O₃

- Molecular Weight : 305.72 g/mol

- Structural Difference: Chlorine substitution at position 4 of the quinoline ring.

- Synthesis : Produced via chlorination of the parent compound using POCl₃ in diglyme, achieving a 65% yield compared to the parent compound’s 35–40% yield during cyclization .

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate

- CAS No.: 161798-02-3

- Molecular Formula : C₁₉H₂₁N₃O₃S

- Molecular Weight : 371.45 g/mol

- Structural Difference: Thiazole ring replaces quinoline; isobutoxy (-OCH₂CH(CH₃)₂) substitutes ethoxy.

- Application: Likely explored for kinase inhibition but with divergent selectivity due to the thiazole core, which alters binding interactions compared to quinoline-based compounds .

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine

- CAS No.: 179552-74-0

- Molecular Formula : C₁₇H₁₁ClFN₅O₃

- Molecular Weight : 387.75 g/mol

- Structural Difference: Quinazoline core instead of quinoline; nitro (-NO₂) and fluoro (-F) substituents.

- Application : A quinazoline-based kinase inhibitor precursor, demonstrating the pharmacophoric importance of aromatic heterocycles in EGFR targeting .

Comparative Data Table

Key Research Findings

Impact of Substituents on Synthesis :

- The parent compound’s low cyclization yield (35–40%) at 250–260°C contrasts with the chloro derivative’s higher yield (65%), attributed to improved reaction kinetics with POCl₃ .

- Chlorination introduces steric and electronic effects that may enhance downstream reactivity or stability.

Biological Relevance: Quinoline derivatives (e.g., 848133-75-5) are preferred over thiazoles or quinazolines in EGFR/HER2 inhibitor synthesis due to optimal binding affinity . The chloro derivative’s increased molecular weight and lipophilicity (Cl substitution) may improve membrane permeability in drug candidates .

Structural-Activity Relationships (SAR): The cyano group at position 3 is critical for hydrogen bonding with kinase active sites . Ethoxy and hydroxy groups at positions 7 and 4, respectively, contribute to solubility and metabolic stability .

生物活性

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, with the chemical formula C14H13N3O3, is an organic compound recognized for its diverse biological activities. This compound is characterized by its white to pale yellow solid form and exhibits solubility in organic solvents like ethanol and dimethyl sulfoxide, but has low water solubility .

| Property | Value |

|---|---|

| Molecular Weight | 271.27 g/mol |

| CAS Number | 848133-75-5 |

| Boiling Point | Not specified |

| Solubility | Soluble in ethanol, DMSO; low in water |

| InChI Key | OVURAHRGGCJNEB-UHFFFAOYSA-N |

This compound exhibits its biological effects primarily through interaction with specific molecular targets, such as enzymes and receptors. These interactions modulate various biological pathways, contributing to its pharmacological properties. The precise molecular mechanisms are still under investigation, but initial studies suggest potential roles in anti-cancer and anti-inflammatory activities .

Pharmacological Applications

- Antineoplastic Activity : Preliminary studies indicate that this compound may possess anti-cancer properties, making it a candidate for further research in oncology .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular functions .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Effects :

- Anti-inflammatory Research :

- Enzyme Interaction Studies :

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial for its development into therapeutic agents. Current data on toxicity is limited but suggests a favorable safety profile at therapeutic doses. Further toxicological studies are necessary to establish safety margins and potential side effects.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, and how can reaction conditions be controlled to improve yield?

- The synthesis involves multi-step reactions, including substitution, reduction, and condensation steps. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for introducing ethoxy or cyano groups .

- Temperature control : Exothermic steps (e.g., nitro-group reduction) require gradual heating (<60°C) to avoid side reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., ethoxy at C7, cyano at C3) via chemical shifts (e.g., δ 1.4 ppm for ethoxy CH3) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 328.12) .

- HPLC : Reverse-phase C18 columns assess purity (>98%) using UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation at C3/C4) influence bioactivity, and what methodologies resolve contradictory SAR data?

- Comparative SAR studies : Replace the cyano group with halogens (Cl, F) and evaluate cytotoxicity in cancer cell lines (e.g., MTT assays on HeLa cells). Fluorination increases lipophilicity (logP ↑), enhancing membrane permeability but may reduce solubility .

- Data reconciliation : Conflicting cytotoxicity results (e.g., IC50 variability) are resolved via standardized assay conditions (e.g., fixed serum concentration, incubation time) .

Q. What experimental strategies validate hypothesized mechanisms of action, such as kinase inhibition or DNA intercalation?

- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR2) with ADP-Glo™ kits to quantify ATP consumption. IC50 values <1 μM suggest potent inhibition .

- DNA-binding studies : Fluorescence quenching assays with ethidium bromide-displacement measure intercalation affinity (Kd <10 nM indicates strong binding) .

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced target specificity?

- Docking workflows : Use AutoDock Vina to model interactions with target proteins (e.g., topoisomerase II). Prioritize derivatives with hydrogen bonds to key residues (e.g., Asp543) and low binding energy (ΔG < -9 kcal/mol) .

- ADMET prediction : SwissADME predicts bioavailability (e.g., >80% intestinal absorption) and toxicity (e.g., Ames test negativity) .

Methodological Challenges

Q. How can researchers address solubility limitations in in vitro assays without compromising bioactivity?

- Co-solvent systems : Use DMSO (≤0.1% v/v) for stock solutions, diluted in PBS with 0.01% Tween-80 to prevent aggregation .

- Prodrug design : Introduce phosphate esters at the 4-hydroxy group, hydrolyzed in vivo to restore activity .

Q. What strategies mitigate oxidative degradation of the quinoline core during long-term stability studies?

- Storage conditions : Lyophilized samples stored at -80°C under argon show <5% degradation over 12 months .

- Antioxidant additives : Include 0.01% BHT in formulations to inhibit radical-mediated degradation .

Data Interpretation

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

- Mechanistic profiling : Compare gene expression (RNA-seq) in sensitive vs. resistant lines (e.g., upregulated efflux pumps in resistant models) .

- Metabolic stability : Assess liver microsome half-life (e.g., rat: t1/2 >60 min indicates low hepatic clearance) .

Q. What statistical approaches are recommended for dose-response studies to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。